molecular formula C20H15BrN4O B4570171 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline

Cat. No.: B4570171
M. Wt: 407.3 g/mol
InChI Key: OMMKQQBTMSWESG-UHFFFAOYSA-N
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Description

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline is a useful research compound. Its molecular formula is C20H15BrN4O and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.04292 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound of interest falls within the domain of heterocyclic chemistry, often synthesized for applications in medicinal chemistry and materials science. Notably, the compound is related to the synthesis of heterocyclic aminoimidazoazarenes, highlighting the complexity and diversity of its chemical class. These compounds have been studied for their mutagenic properties and potential applications in food chemistry, showcasing the intricate relationship between structure and biological activity (Milić, Djilas, & Čanadanović-Brunet, 1993). Additionally, the synthesis of related heterocyclic compounds like pyrazolo[3,4-c]quinolines has been explored for their potential in creating new chemical bonds through dehydrogenative heteroannulation, demonstrating the compound's relevance to synthetic organic chemistry (Deng et al., 2016).

Anticancer Activity

Compounds structurally related to 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline, such as iridium(III) complexes with pyrazole-appended quinoline-based ligands, have been investigated for their anticancer activity. These complexes exhibit significant cytotoxicity against human cervical cancer cell lines, suggesting potential applications in cancer therapy (Paitandi et al., 2017). The research into these compounds underscores the importance of structural modifications in developing new therapeutics.

Antimicrobial Activity

Novel quinoline derivatives, including those with pyrazole and pyridine moieties, have been synthesized and evaluated for their antimicrobial activities. Such studies contribute to the ongoing search for new antimicrobial agents capable of addressing drug-resistant pathogens. The synthesized derivatives have shown promising results against a range of bacterial and fungal strains, highlighting the compound's potential in antimicrobial drug development (Amer, El-Eraky, & Mahgoub, 2018).

Fluorescence and Photophysical Properties

Research on pyrazolo[3,4-b]quinoline derivatives has revealed their potential as organic fluorescent materials for light-emitting device applications. The fluorescence properties of these compounds can be modulated through protonation, leading to reversible quenching effects. This characteristic is particularly relevant for the development of optical and photonic materials with tunable properties (Mu et al., 2010).

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-12-19(21)13(2)25(24-12)20(26)16-11-18(14-7-9-22-10-8-14)23-17-6-4-3-5-15(16)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMKQQBTMSWESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline
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4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline
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4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline
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4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline
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4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline
Reactant of Route 6
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.